molecular formula C13H18IN B14143047 n-(2-Iodobenzyl)cyclohexanamine CAS No. 62142-04-5

n-(2-Iodobenzyl)cyclohexanamine

Cat. No.: B14143047
CAS No.: 62142-04-5
M. Wt: 315.19 g/mol
InChI Key: FJIUFGQFCLZJOQ-UHFFFAOYSA-N
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Description

N-(2-Iodobenzyl)cyclohexanamine is a cyclohexanamine derivative featuring a 2-iodobenzyl substituent attached to the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs like N-benzylcyclohexanamine () and iodinated aryl derivatives (e.g., 4y and 4z in ). Cyclohexanamine derivatives are widely studied for applications ranging from pharmaceuticals to agrochemicals, with substituents dictating their functional profiles .

Properties

CAS No.

62142-04-5

Molecular Formula

C13H18IN

Molecular Weight

315.19 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H18IN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2

InChI Key

FJIUFGQFCLZJOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodobenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2-iodobenzyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is performed under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodobenzyl)cyclohexanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Iodobenzyl)cyclohexanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Iodobenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Most analogs are synthesized via condensation or multicomponent coupling (e.g., KA² coupling in ). The iodine substituent in N-(2-Iodobenzyl)cyclohexanamine may require halogen-specific catalysts or protecting groups.
  • Yield and Purification : Yields for cyclohexanamine derivatives range widely (e.g., 40–61% in ). Halogenated analogs like 4z (4-Fluorobenzyl) are purified via silica gel chromatography, suggesting similar methods apply to the iodinated variant .

Structural and Electronic Effects

  • Steric and Electronic Profiles: Iodine vs. For example, cyclohexanamine derivatives with trifluoromethyl groups () exhibit distinct electronic properties due to strong electron-withdrawing effects . Benzyl vs. Alkyl Substituents: N-(2-ethylhexyl)cyclohexanamine () has a branched alkyl chain, increasing hydrophobicity compared to aryl-substituted analogs.

Physicochemical Properties

  • Solubility and Stability: Halogenated derivatives (e.g., 4z in ) are typically less water-soluble than non-halogenated analogs. N-Benzylcyclohexanamine hydrochloride () is supplied as a stable solid, suggesting that iodinated variants may also form salts for improved shelf life .

Biological Activity

N-(2-Iodobenzyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with an iodobenzyl group. Its molecular structure can be represented as follows:

C13H16IN\text{C}_{13}\text{H}_{16}\text{I}\text{N}

This compound's unique structure may contribute to its interaction with various biological targets, particularly in neuropharmacology.

Research indicates that this compound may interact with several neurotransmitter systems, particularly the serotonergic system. Compounds with similar structures often exhibit agonistic or antagonistic properties at serotonin receptors, notably the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions .

Interaction with Sigma Receptors

Preliminary studies suggest that this compound may also affect sigma receptors, which are involved in various neurobiological processes. Sigma receptor ligands have been shown to influence cellular morphology and neurotoxicity in glioma cell lines, indicating potential applications in neurodegenerative diseases .

Neuropharmacological Effects

The biological activity of this compound has been evaluated using various in vitro models. Notably, it has been observed to induce morphological changes in C6 glioma cells, suggesting a neuroactive profile. The scoring system used in these studies categorizes the extent of cellular changes from no observable effect (N) to significant alterations (A-D), reflecting the compound's potential neurotoxic effects .

Case Studies and Research Findings

  • Cell Culture Studies : In experiments involving C6 glioma cells, exposure to this compound resulted in significant morphological changes after 24 hours, with a notable loss of fine processes and altered cell shapes. These findings align with the behavior of other sigma receptor ligands .
  • Behavioral Pharmacology : Similar compounds have demonstrated profound effects on sensory perception and mood when administered in animal models. This suggests that this compound may possess hallucinogenic properties akin to other phenethylamines and hallucinogens .

Therapeutic Applications

Given its interaction with serotonin and sigma receptors, this compound may have potential therapeutic applications in treating mood disorders and neurodegenerative diseases. The modulation of serotonergic pathways can lead to improved outcomes in conditions such as depression and anxiety.

Data Summary Table

Parameter Details
Molecular Formula C₁₃H₁₆I₁N
Target Receptors 5-HT2A, Sigma Receptors
Observed Effects Morphological changes in C6 glioma cells
Potential Applications Treatment of mood disorders, neurodegenerative diseases

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